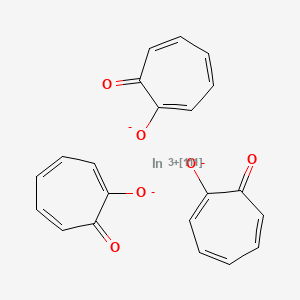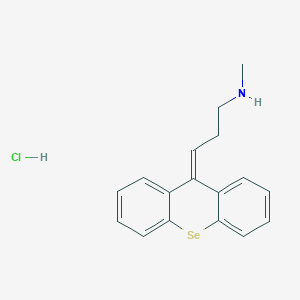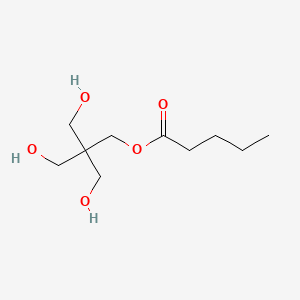
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-4-morpholinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-4-morpholinecarboxamide is a chemical compound belonging to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This specific compound is characterized by the presence of two chlorine atoms and a morpholinecarboxamide group attached to the triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dichloro-1,3,5-triazin-2-yl)-4-morpholinecarboxamide typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with morpholine. The reaction is carried out in a solvent mixture of dioxane and water, with sodium carbonate as a base. The reaction mixture is stirred at elevated temperatures (70-80°C) to facilitate the substitution of chlorine atoms by the morpholine group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the reaction efficiency, providing higher yields and purity in a shorter time . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-4-morpholinecarboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines results in the formation of substituted triazine derivatives, while hydrolysis leads to the formation of triazine ring cleavage products .
科学研究应用
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-4-morpholinecarboxamide has several scientific research applications:
作用机制
The mechanism of action of N-(4,6-Dichloro-1,3,5-triazin-2-yl)-4-morpholinecarboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or antitumor effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine: A similar compound with different substituents on the triazine ring.
4,6-Diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine:
Uniqueness
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-4-morpholinecarboxamide is unique due to the presence of the morpholinecarboxamide group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it suitable for various applications in research and industry .
属性
| 5180-96-1 | |
分子式 |
C8H9Cl2N5O2 |
分子量 |
278.09 g/mol |
IUPAC 名称 |
N-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine-4-carboxamide |
InChI |
InChI=1S/C8H9Cl2N5O2/c9-5-11-6(10)13-7(12-5)14-8(16)15-1-3-17-4-2-15/h1-4H2,(H,11,12,13,14,16) |
InChI 键 |
NLQLTQIXANAYSL-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)NC2=NC(=NC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





